molecular formula C7H9ClN2 B1294302 2-Chloro-5-methyl-1,4-phenylenediamine CAS No. 5307-03-9

2-Chloro-5-methyl-1,4-phenylenediamine

Cat. No. B1294302
CAS RN: 5307-03-9
M. Wt: 156.61 g/mol
InChI Key: CPCPKQUNFFHAIZ-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-1,4-phenylenediamine is a chemical compound that has been of interest in the dye industry. However, a study revealed that a commercially delivered batch of this compound was not identical to the commonly used dye intermediate. Instead, it was identified as 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole, a different molecule altogether. This discovery was made through various analytical techniques, including NMR, MS, microanalysis, and X-ray diffraction .

Synthesis Analysis

The synthesis of the aforementioned compound was elucidated through a detective-like investigation. The key step involved the nitration of N-(5-chloro-2-methyl-4-nitrophenyl)acetamide, which required Fe(III) catalysis. This step was followed by a reduction process using hydrogen and a Pd/C catalyst, leading to N-(2,4-diamino-3-chloro-6-methylphenyl)acetamide. The final ring closure reaction, which produced 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole, occurred during the reduction with iron .

Molecular Structure Analysis

The molecular structure of the compounds synthesized from reactions involving 2-chloro-5-methyl-1,4-phenylenediamine and related chemicals was determined using various spectroscopic methods. For instance, the structure of 2-amino-3-carbalkoxy-4,5-dihydro-1H-1,5-benzodiazepin-4-thiones, which were obtained from the reaction of 1,3-dithietanes with o-phenylenediamines, was confirmed by IR spectroscopy .

Chemical Reactions Analysis

The chemical reactivity of related compounds, such as m-phenylenediamine, was studied through their interactions with chloranil. These studies included measuring visible and ultraviolet absorption spectra and analyzing the structure and stability of the resulting complexes. Kinetic studies provided insights into the reaction mechanisms and the activation energies for the formation of these complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N'-diacyl derivatives of 4-chloro-1,2-phenylenediamine were explored, particularly their fungicidal activities. These derivatives were synthesized through the acylation of 2-aminoacyl-4-chloroanilines with acid anhydrides. It was found that these compounds could be converted into 2-alkyl-5-chlorobenzimidazoles in cotton plants, indicating a potential application in agriculture as pesticides .

Scientific Research Applications

1. Dye Intermediate and Chemical Characterization

2-Chloro-5-methyl-1,4-phenylenediamine has been studied for its role as a dye intermediate. An interesting case study involved a commercially delivered batch of this compound, which turned out to be a different molecule, 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole. This incident highlighted the importance of accurate chemical characterization in the dye industry (Drabina et al., 2009).

2. Antimicrobial and Cytotoxic Activities

Research has been conducted on derivatives of 1H-benzimidazole, which involve the use of 2-Chloro-5-methyl-1,4-phenylenediamine. These compounds have shown significant antimicrobial and cytotoxic properties, making them potential candidates for medical applications (Noolvi et al., 2014).

3. Carcinogenicity Studies

Studies on the carcinogenicity of phenylenediamines and related compounds have revealed insights into how structural modifications, such as oxidation or N-substitution, can influence carcinogenic potential. These findings are crucial for understanding the safety aspects of chemicals including 2-Chloro-5-methyl-1,4-phenylenediamine (Milman & Peterson, 1984).

4. Selenium Detection by Gas Chromatography

This compound reacts with selenous acid to form 5-chloropiaselenol, which can then be used in gas chromatography for the detection of selenium. This application demonstrates its utility in analytical chemistry (Nakashima & Tǒei, 1968).

5. Synthesis of Benzimidazoles

2-Chloro-5-methyl-1,4-phenylenediamine has been used in the synthesis of various benzimidazoles, which are important compounds in pharmaceutical research. The process involves reactions with formaldehyde and other reagents, highlighting the compound's versatility in organic synthesis (Ellis & Jones, 1974).

Safety And Hazards

2-Chloro-5-methyl-1,4-phenylenediamine is irritating to skin and eyes . It is probably combustible .

properties

IUPAC Name

2-chloro-5-methylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCPKQUNFFHAIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201146
Record name 2,5-Diamino-4-chlorotoluene
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Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methyl-1,4-phenylenediamine

CAS RN

5307-03-9
Record name 2-Chloro-5-methyl-1,4-benzenediamine
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Record name 2,5-Diamino-4-chlorotoluene
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Record name 2,5-Diamino-4-chlorotoluene
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Record name 2,5-diamino-4-chlorotoluene
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Record name 2-Chloro-5-methyl-1,4-benzenediamine
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Synthesis routes and methods I

Procedure details

A reaction vessel was charged with 60 g of toluene, 50 g of water, 37.3 g of 5-chloro-2-methyl-p-nitroaniline, 6 g of sodium hydroxide and 0.3 g of 1,4-naphthalenediol, and then the same procedure as in Example 1 was followed, to obtain 29.4 g of 2-chloro-5-methyl-p-phenylenediamine.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
37.3 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Name
Quantity
50 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A reaction vessel was charged with 60 g of isopropyl alcohol, 50 g of water, 37.3 g of 2-chloro-5-methyl-p-nitroaniline, 5 g of potassium hydroxide and 0.6 g of 1,2-benzoquinone, and then the same procedure as in Example 1 was followed, to obtain 28.6 g of 2-chloro-5-methyl-p-phenylenediamine.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
37.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Name
Quantity
50 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Sedlák, P Drabina, I Panov, R Kopřivová, A Růžička… - Dyes and …, 2009 - Elsevier
Commercially delivered 2-chloro-5-methyl-1,4-phenylenediamine (1metric ton) was not identical to the commonly used dye intermediate; it was found that the material was a pure but …
Number of citations: 1 www.sciencedirect.com
P Drabina, I Panov, M Sedlák, A Růžička… - Dyes and Pigments …, 2009 - dk.upce.cz
Commercially delivered 2-chloro-5-methyl-1,4-phenylenediamine (1 metric ton) was not identical to the commonly used dye intermediate; it was found that the material was a pure but …
Number of citations: 0 dk.upce.cz
I SEBE, G DOMUT - ChemInform, 1991 - Wiley Online Library
Number of citations: 0

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